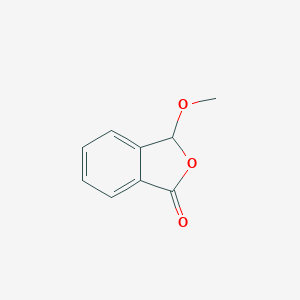

3-Methoxyphthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIJJGAFRGJQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875863 | |

| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-57-0 | |

| Record name | 3-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-benzofuran-1(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-ISOBENZOFURANONE-3-METHOXYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxyphthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide, systematically known as 3-methoxy-2-benzofuran-1(3H)-one , is a chemical compound belonging to the phthalide class of lactones. Its structure, characterized by a methoxy group at the 3-position of the isobenzofuranone core, makes it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications relevant to the scientific community.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-methoxy-2-benzofuran-1(3H)-one |

| CAS Number | 4122-57-0 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Synonyms | This compound |

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physical and spectroscopic properties.

| Property | Value | Source |

| Melting Point | 113.4–114.7 °C (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.89 (s, 3H, -OCH₃), 5.25 (s, 2H, -CH₂-), 6.91 (d, J = 0.6 Hz, 1H, Ar-H), 7.02 (dd, J = 8.4, 0.6 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H) (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 56.1, 69.3, 106.2, 116.7, 118.2, 127.4, 149.6, 164.9, 171.1 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |

| IR (cm⁻¹) | 3032, 2922, 2852, 1736, 1601, 1489, 1452, 1361, 1333, 1261, 1146, 1036, 986, 773 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |

| Mass Spectrum (HR-EIMS m/z) | [M+H]⁺ Calcd for C₉H₈O₃: 165.0552; Found: 165.0606 (for the related isomer 5-methoxyisobenzofuran-1(3H)-one) | [1] |

Note: Some of the provided data pertains to the closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, due to the limited availability of specific data for the 3-methoxy isomer. This information can serve as a valuable reference point for characterization.

Synthesis of Phthalide Derivatives: Experimental Protocols

Synthesis of 5-Methoxyisobenzofuran-1(3H)-one[1]

This procedure involves a palladium-catalyzed carbonylation reaction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium bicarbonate (KHCO₃)

-

4-Methoxybenzoic acid

-

Dibromomethane (CH₂Br₂)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Celite

Procedure:

-

A reaction tube equipped with a magnetic stir bar is charged with palladium(II) acetate (0.1 eq), potassium bicarbonate (2.5 eq), and 4-methoxybenzoic acid (1.0 eq).

-

The tube is sealed with a Teflon cap, and the reaction mixture is stirred in dibromomethane (as the solvent and carbonyl source) at 140 °C for 18 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent to afford the desired product.

Potential Applications in Drug Discovery and Development

Phthalide derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[2][3] While specific studies on this compound are limited, the broader class of phthalides has demonstrated a range of pharmacological properties, including:

-

Anti-inflammatory effects: Some phthalides have been shown to inhibit the production of pro-inflammatory mediators.[3]

-

Antioxidant activity: The phthalide core can be substituted to enhance its antioxidant properties.[3]

-

Anxiolytic potential: Certain phthalimide derivatives, which share structural similarities, have been investigated for their anxiolytic effects, suggesting a potential area of exploration for phthalides.

The methoxy group in this compound can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. Further research is warranted to explore the specific biological activities of this compound.

Logical Workflow for Phthalide Synthesis

The synthesis of functionalized phthalides often follows a logical progression from starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of a methoxy-substituted phthalide, adaptable for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of methoxy-substituted phthalides.

Experimental Design for Biological Screening

For researchers interested in the pharmacological potential of this compound, a logical experimental workflow for initial biological screening is outlined below. This workflow progresses from in vitro assays to more complex cell-based models.

Caption: A stepwise workflow for the initial biological evaluation of this compound.

References

- 1. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxyphthalide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphthalide, with the CAS number 4122-57-0, is a methoxy-substituted derivative of phthalide.[1] Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring, and they are found in a variety of natural products, exhibiting a wide range of biological activities.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectroscopic data of this compound. While specific biological activities for this particular compound are not extensively documented, the known bioactivities of the broader phthalide class suggest its potential for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 3-Methoxy-1(3H)-isobenzofuranone, possesses a core phthalide structure with a methoxy group at the 3-position.[1] This substitution influences its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | 3-methoxy-2-benzofuran-1(3H)-one |

| CAS Number | 4122-57-0[1] |

| Molecular Formula | C₉H₈O₃[4] |

| Molecular Weight | 164.16 g/mol [4] |

| InChI | InChI=1S/C9H8O3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5,9H,1H3 |

| InChIKey | OIIJJGAFRGJQSQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1C2=CC=CC=C2C(=O)O1 |

Table 1: Chemical Identifiers for this compound

Quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Melting Point | 45 °C[5] |

| Boiling Point | 146 °C / 12 mmHg[5] |

| Density (Predicted) | 1.25±0.1 g/cm³[5] |

| Appearance | Off-White Solid[5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[5] |

Table 2: Physical and Chemical Properties of this compound

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reduction of 3-methoxyphthalic anhydride. This transformation can be achieved using a mild reducing agent such as sodium borohydride.[4]

Experimental Protocol: Reduction of 3-Methoxyphthalic Anhydride

Materials:

-

3-Methoxyphthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphthalic anhydride (1 equivalent) in anhydrous ethanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Spectra available from SpectraBase.[1] Expected signals include a singlet for the methoxy protons, a signal for the proton at the 3-position, and signals for the aromatic protons. |

| ¹³C NMR | Expected signals include a peak for the methoxy carbon, the carbonyl carbon, the carbon at the 3-position, and the aromatic carbons. |

| IR Spectroscopy | Expected characteristic absorptions for a lactone carbonyl (C=O) group (around 1760 cm⁻¹), C-O stretching, and aromatic C-H stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 164.0473, corresponding to the molecular formula C₉H₈O₃. |

Table 3: Spectroscopic Data Summary for this compound

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of phthalides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] For instance, certain 3-arylphthalides have shown antioxidant and anti-inflammatory properties by inhibiting nitric oxide production in microglia and macrophage cells.[2]

It has been noted that 3-Methoxyisobenzofuran-1(3H)-one serves as a reagent in the synthesis of vitamin K and related naphthoquinones, suggesting its utility as a building block in the preparation of biologically active molecules.[5]

The potential biological activities of phthalides can be explored through various screening assays. A general workflow for evaluating the cytotoxic potential of a novel compound like this compound is outlined below.

Caption: General workflow for in vitro cytotoxicity screening.

Given the structural similarity to other biologically active phthalides, this compound represents a molecule of interest for further investigation in various therapeutic areas.

Safety and Handling

Conclusion

This compound is a readily synthesizable phthalide derivative with well-defined chemical and physical properties. While its specific biological profile remains to be fully elucidated, the known activities of the phthalide class of compounds suggest its potential as a valuable scaffold in drug discovery and development. Further research into its pharmacological effects is warranted to explore its therapeutic potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Navigating the Physicochemical Landscape of 3-Methoxyphthalide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxyphthalide, a crucial dataset for its application in research and drug development. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on predictive analysis based on the molecule's structure and provides detailed experimental protocols for determining these critical parameters.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for this compound is not extensively documented, a qualitative prediction can be made based on its chemical structure and the principle of "like dissolves like." this compound possesses both polar (ester and methoxy groups) and non-polar (aromatic ring) features, suggesting a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetone | High | These solvents can effectively solvate the polar functionalities of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the ester and methoxy groups, facilitating dissolution. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar environments. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The presence of the aromatic ring and the limited hydrogen bonding capacity are expected to result in poor aqueous solubility.[1] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data, the isothermal shake-flask method is the gold standard.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to vials containing a known volume of the selected solvents. Ensuring an excess of solid is crucial to achieve saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

Cease agitation and allow the vials to remain in the temperature-controlled bath for an adequate period (e.g., 4-6 hours) for the undissolved solid to sediment.

-

Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Analyze the diluted sample using the analytical method to determine the concentration of this compound.

-

Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Diagram 1: Workflow for Experimental Solubility Determination

Caption: Workflow for experimental solubility determination using the shake-flask method.

Stability Profile of this compound

Understanding the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products.[3] Forced degradation studies, as mandated by the International Conference on Harmonisation (ICH) guidelines, are essential for this purpose.[4] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[4][5]

Table 2: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Methodology | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[6] | To assess degradation in an acidic environment. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for a specified period.[6] | To evaluate stability in an alkaline environment. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified period.[3] | To determine susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat at 60°C for a specified period.[6] | To assess the impact of elevated temperatures on the solid state. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for a specified period, with a dark control.[6] | To evaluate light sensitivity. |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation pathways and products.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with the acidic or basic solution and incubate as described in Table 2. Neutralize the samples before analysis.

-

Oxidation: Treat the stock solution with the oxidizing agent and incubate as described in Table 2.

-

Thermal Degradation: Expose the solid compound to dry heat as described in Table 2. Dissolve the stressed solid in a suitable solvent before analysis.

-

Photolytic Degradation: Expose the stock solution to a controlled light source as described in Table 2. A control sample should be shielded from light.

-

-

Sample Analysis:

-

At predetermined time points, withdraw aliquots from each stressed sample and the control sample.

-

Analyze the samples using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This method must be capable of separating the intact this compound from any degradation products.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

If significant degradation is observed, further studies can be conducted to isolate and characterize the structure of the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

References

Spectral Analysis of 3-Methoxyphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of 3-Methoxyphthalide. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside theoretical Infrared (IR) absorption bands based on the compound's functional groups. This document is intended to serve as a practical reference for the interpretation of spectral data and to provide standardized experimental protocols.

Predicted and Theoretical Spectral Data

The following tables summarize the predicted and theoretical spectral data for this compound. It is important to note that these values are computationally generated or inferred and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

(Predicted for CDCl₃ solvent at 400 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | 7.6 |

| H-5 | 7.65 | t | 7.5 |

| H-6 | 7.50 | t | 7.6 |

| H-7 | 7.30 | d | 7.8 |

| H-3 | 6.50 | s | - |

| -OCH₃ | 3.50 | s | - |

Disclaimer: Data is predicted and has not been experimentally verified.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

(Predicted for CDCl₃ solvent at 100 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| C=O | 168.0 |

| C-7a | 145.0 |

| C-3a | 135.0 |

| C-5 | 134.0 |

| C-6 | 129.0 |

| C-4 | 125.0 |

| C-7 | 123.0 |

| C-3 | 105.0 |

| -OCH₃ | 56.0 |

Disclaimer: Data is predicted and has not been experimentally verified.

Table 3: Theoretical Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| 2950-2850 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1780-1760 | Strong | C=O Stretch (Lactone) | γ-Lactone |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| 1280-1200 | Strong | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| 1100-1000 | Strong | C-O Stretch (Lactone) | C-O-C=O |

Disclaimer: These are theoretical values based on characteristic functional group absorptions.[1][2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

(Predicted for Electron Ionization - EI)

| m/z | Relative Intensity (%) | Predicted Fragment Ion |

| 164 | 80 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - OCH₃]⁺ |

| 105 | 60 | [M - OCH₃ - CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Disclaimer: Data is predicted and has not been experimentally verified.

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube.[5]

-

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single scan to check the signal intensity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with specific functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the carrier gas (e.g., Helium) flow rate.[10]

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230 °C).

-

Select the ionization mode (typically Electron Ionization - EI at 70 eV).

-

Set the mass scan range (e.g., m/z 40-400).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualizations

Workflow for Spectral Analysis

Caption: A general workflow for the spectral analysis and structure elucidation of an organic compound.

Logical Relationships in Spectral Data

Caption: How different spectral methods provide complementary information for structure elucidation.

References

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uwyo.edu [uwyo.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. whitman.edu [whitman.edu]

The Biological Activity of 3-Methoxyphthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphthalide, a member of the phthalide class of organic compounds, holds significant potential for therapeutic applications. While direct and extensive research on this specific molecule is limited, a comprehensive analysis of structurally related phthalide and phthalimide derivatives provides compelling evidence for its probable biological activities. This technical guide consolidates the current understanding of the potential anti-inflammatory, anticancer, and neuroprotective effects of this compound. The information presented herein is primarily extrapolated from studies on analogous compounds, offering a foundational resource to guide future research and drug development endeavors. This document summarizes potential mechanisms of action, proposes relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into the therapeutic promise of this compound.

Introduction

Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. They are prevalent in various plant species and have been the subject of extensive research due to their diverse pharmacological properties. While numerous studies have focused on derivatives such as 3-n-butylphthalide (NBP) and various 3-arylphthalides, this compound itself remains a relatively understudied molecule. However, the structural similarities to well-characterized phthalides and phthalimides strongly suggest that this compound is likely to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide aims to provide a detailed overview of these potential activities by drawing parallels with closely related compounds, thereby offering a roadmap for the systematic investigation of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the established bioactivities of analogous compounds, this compound is predicted to exert its effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Phthalide derivatives have demonstrated significant anti-inflammatory properties. For instance, a study on novel synthetic phthalide derivatives identified a compound that potently inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 0.76 μM.[1] The primary mechanism of this anti-inflammatory action is believed to be the modulation of the NF-κB and MAPK signaling pathways.[1] It is hypothesized that this compound could similarly inhibit the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins by suppressing the activation of these key inflammatory pathways. The structure-activity relationship (SAR) of phthalides suggests that the nature of the substituent at the 3-position can influence anti-inflammatory potency.[2]

Anticancer Activity

The phthalimide scaffold, which is structurally related to phthalide, is a well-known pharmacophore in anticancer drug discovery.[3] Derivatives of naphthalimide, a related structural class, have shown potent anticancer activity by targeting various cancer cell lines and exhibiting strong DNA binding affinity.[4] The proposed anticancer mechanism for phthalide-related compounds often involves the induction of apoptosis and cell cycle arrest. While direct evidence for this compound is lacking, its structural resemblance to these active compounds suggests potential cytotoxic activity against various cancer cell lines.

Neuroprotective Activity

Several phthalide derivatives have been investigated for their neuroprotective effects. For example, a derivative known as CD21 has been shown to exert neuroprotection in ischemic brain injury by modulating the MSR1-mediated clearance of damage-associated molecular patterns (DAMPs) and inhibiting the TLR4 signaling pathway.[5] The neuroprotective effects of phthalides are often attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.[6] Given these findings, this compound is a promising candidate for investigation in the context of neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the reported IC50 values for structurally similar phthalide and phthalimide derivatives in various biological assays. It is important to note that these values are for related compounds and should be considered as a preliminary guide for designing experiments with this compound.

| Compound Class | Biological Activity | Assay | Cell Line/Model | IC50 Value | Reference |

| Novel Phthalide Derivative | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | 0.76 μM | [1] |

| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | HCT-8 | 6.79 μM | [6] |

| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | A549 | 13.82 μM | [6] |

| Riligustilide (Phthalide) | Anticancer | Cytotoxicity | HepG2 | 7.92 μM | [6] |

| N-3,4,5-Trimethoxybenzylphthalimide | Anti-inflammatory | Carrageenan-induced rat paw edema | Rat | ED50 149.0 mg/kg | [7] |

Table 1: Representative Quantitative Activity Data for Phthalide and Phthalimide Derivatives. This table provides a summary of the inhibitory concentrations (IC50) and effective doses (ED50) of various phthalide and phthalimide derivatives, highlighting their potential anti-inflammatory and anticancer activities.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes the determination of the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of this compound and calculate the IC50 value.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-8, A549, or HepG2) using the MTT assay.

Materials:

-

Cancer cell line of choice

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value of this compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways that are likely modulated by this compound, based on the mechanisms of action of related compounds.

Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.

Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on structurally related phthalide and phthalimide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The available data suggest that this compound is likely to possess anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and mTOR.

Future research should focus on the systematic evaluation of this compound's efficacy and safety. This includes:

-

In vitro screening: Comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory and neurodegenerative cell models to determine its IC50 values and confirm its biological activities.

-

Mechanism of action studies: Detailed investigation of the molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, qPCR, and reporter gene assays.

-

In vivo studies: Evaluation of the therapeutic efficacy and toxicity of this compound in relevant animal models of inflammation, cancer, and neurodegenerative diseases.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a series of 3-alkoxyphthalide analogues to optimize potency and selectivity.

The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Through rigorous and targeted investigation, the full pharmacological profile of this promising compound can be elucidated, potentially leading to the development of novel therapies for a range of human diseases.

References

- 1. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Phthalides: A Technical Guide to 3-Methoxyphthalide and its Analogs

Disclaimer: This technical guide focuses on the therapeutic potential of phthalides, with a primary emphasis on the extensively studied derivative, 3-n-butylphthalide (NBP), due to the limited availability of in-depth technical data for 3-Methoxyphthalide. The shared phthalide core suggests analogous mechanisms of action, providing valuable insights for researchers and drug development professionals.

Executive Summary

Phthalides, a class of bicyclic aromatic compounds, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection. While this compound is a key compound in this family, its derivative, 3-n-butylphthalide (NBP), has been more extensively investigated and has demonstrated promising effects against ischemic stroke and neurodegenerative diseases. This guide provides a comprehensive overview of the therapeutic effects, mechanisms of action, and experimental data related to NBP, offering a robust framework for understanding the potential of this compound. The primary mechanisms of action for NBP include potent anti-inflammatory, antioxidant, and anti-apoptotic properties, primarily mediated through the modulation of key signaling pathways such as the Nrf2-ARE, PI3K/Akt, and TLR4/MyD88/NF-κB pathways.

Therapeutic Effects and Mechanisms of Action

NBP has shown significant promise in preclinical and clinical studies for the treatment of acute ischemic stroke. Its therapeutic window appears to be wider than that of traditional thrombolytic agents. The neuroprotective effects of NBP are multi-faceted, targeting various pathological processes initiated by cerebral ischemia.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the pathophysiology of ischemic stroke. NBP has been shown to suppress the inflammatory cascade by inhibiting the activation of microglia and astrocytes. This is achieved, in part, by downregulating the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Effects

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), plays a crucial role in neuronal damage following ischemia-reperfusion injury. NBP enhances the endogenous antioxidant defense system by activating the Nrf2-ARE signaling pathway. This leads to the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), and a reduction in lipid peroxidation, as measured by malondialdehyde (MDA) levels.

Anti-Apoptotic Effects

NBP has been demonstrated to inhibit neuronal apoptosis in the ischemic penumbra. It modulates the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. Furthermore, NBP has been shown to inhibit the activation of caspase-3, a key executioner in the apoptotic cascade. The PI3K/Akt signaling pathway is a significant contributor to these anti-apoptotic effects.

Mitochondrial Protection

Mitochondrial dysfunction is a central event in ischemic neuronal injury. NBP helps to preserve mitochondrial integrity and function by maintaining the mitochondrial membrane potential, improving the efficiency of the electron transport chain, and reducing the production of mitochondrial ROS.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies on 3-n-butylphthalide (NBP).

In Vitro Studies

| Parameter | Cell Line | Model | NBP Concentration | Result | Reference |

| Cell Viability | PC12 | Oxygen-Glucose Deprivation (OGD) | 10 µmol/L | Significantly reversed OGD-induced cell death | [1] |

| Caspase-3 Activity | PC12 | OGD | 10 µmol/L | Significantly reduced OGD-induced increase in caspase-3 activity | [1] |

| Superoxide Dismutase (SOD) Activity | PC12 | OGD | 10 µmol/L | Prevented the OGD-induced inhibition of SOD activity | [1] |

| Malondialdehyde (MDA) Levels | PC12 | OGD | 10 µmol/L | Lowered the OGD-induced increase in MDA levels | [1] |

| Reactive Oxygen Species (ROS) Production | PC12 | OGD | 10 µmol/L | Decreased the OGD-induced production of ROS | [1] |

| Mitochondrial Respiratory Chain Complex I-IV Activity | PC12 | OGD | 10 µmol/L | Reversed the OGD-induced reduction in the activity of complexes I, II, and IV | [1] |

In Vivo Studies

| Parameter | Animal Model | NBP Dosage | Result | Reference |

| Neurological Deficit Score | Mice (TBI Model) | 100 mg/kg (i.p.) | Significantly ameliorated neurological deficits | [2] |

| Brain Water Content | Mice (TBI Model) | 100 mg/kg (i.p.) | Significantly reduced brain edema | [2] |

| Cortical Neuronal Apoptosis | Mice (TBI Model) | 100 mg/kg (i.p.) | Attenuated cortical neuronal apoptosis | [2] |

| Vascular Density (CD31+ microvessels) | Mice (TIA Model) | 30 mg/kg (i.p.) | Significantly increased the number of CD31+ microvessels at 7 and 14 days post-MCAO | [3] |

| Expression of VEGF, Ang-1, and Ang-2 | Mice (TIA Model) | 30 mg/kg (i.p.) | Significantly up-regulated the protein levels of VEGF, Ang-1, and Ang-2 at 14 days post-MCAO | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Nrf2-ARE Antioxidant Signaling Pathway modulated by NBP.

Caption: PI3K/Akt Anti-Apoptotic Signaling Pathway influenced by NBP.

Experimental Workflow Diagram

Caption: Experimental Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Detailed Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol is adapted from methodologies described in studies investigating the neuroprotective effects of NBP.[1]

-

Cell Culture:

-

Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

NBP Pre-treatment:

-

Plate PC12 cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with 10 µmol/L NBP (or desired concentrations) for 24 hours prior to OGD exposure. A vehicle control (e.g., DMSO) should be used for the OGD group.

-

-

OGD Procedure:

-

Wash the cells three times with glucose-free DMEM.

-

Incubate the cells in glucose-free DMEM in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 at 37°C for a specified duration (e.g., 8 hours).

-

Control cells are incubated in complete DMEM in a normoxic incubator for the same duration.

-

-

Reperfusion (Optional):

-

After the OGD period, replace the glucose-free DMEM with complete DMEM and return the cells to a normoxic incubator for a specified reperfusion period (e.g., 12 or 24 hours).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Assess using the MTT assay.

-

Apoptosis: Evaluate using TUNEL staining or by measuring caspase-3 activity with a colorimetric assay kit.

-

Oxidative Stress: Measure intracellular ROS production using a DCFH-DA probe. Quantify SOD activity and MDA levels using commercially available kits.

-

Mitochondrial Function: Assess mitochondrial membrane potential using a JC-1 probe. Measure the activity of mitochondrial respiratory chain complexes using specific assay kits.

-

Protein Expression: Analyze the expression of proteins in relevant signaling pathways (e.g., Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax) using Western blotting.

-

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol is a generalized representation of the MCAO model used in stroke research.[4][5]

-

Animal Preparation:

-

Use adult male C57BL/6 mice (20-25 g).

-

Anesthetize the mice with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.

-

Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

-

-

Surgical Procedure:

-

Place the mouse in a supine position and make a midline cervical incision.

-

Carefully dissect the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature around the CCA.

-

Introduce a 6-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.

-

Advance the suture approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter (a drop of >80% is typically required).

-

-

Ischemia and Reperfusion:

-

Maintain the suture in place for the desired duration of ischemia (e.g., 60 minutes).

-

For reperfusion, carefully withdraw the suture.

-

-

Drug Administration:

-

Administer NBP (e.g., 30-100 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time point (e.g., at the onset of reperfusion).

-

-

Post-operative Care and Assessment:

-

Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

-

Neurological Deficit Scoring: Evaluate neurological function at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Histological and Molecular Analysis: Process brain tissue for immunohistochemistry to assess markers of apoptosis (e.g., TUNEL, cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and other relevant proteins. Perform Western blotting or ELISA on brain homogenates to quantify protein expression levels.

-

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective effects of 3-n-butylphthalide (NBP), a derivative of this compound, in the context of ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a highly promising therapeutic candidate. Future research should focus on elucidating the specific therapeutic profile of this compound to determine if it shares the same robust neuroprotective properties as NBP. Head-to-head comparison studies would be invaluable in this regard. Furthermore, optimizing drug delivery systems to enhance the bioavailability of these phthalides in the central nervous system could further improve their therapeutic efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into this promising class of compounds.

References

- 1. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dl-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 3. Dl-3-N-Butylphthalide Promotes Angiogenesis in an Optimized Model of Transient Ischemic Attack in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. en-journal.org [en-journal.org]

- 5. A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of 3-n-Butylphthalide (NBP): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has emerged as a promising therapeutic agent, particularly in the context of neurological disorders. Approved for the treatment of acute ischemic stroke in China, NBP exhibits a multi-targeted mechanism of action, primarily centered around neuroprotection.[1][2] This technical guide provides a comprehensive overview of the core biological mechanisms of NBP, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols, quantitative data from preclinical studies, and signaling pathway diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Core Mechanisms of Action

NBP's neuroprotective effects are not attributed to a single mode of action but rather to its ability to modulate a network of interconnected cellular pathways. The primary mechanisms can be broadly categorized as:

-

Anti-inflammatory Effects: NBP has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways.[1][3]

-

Reduction of Oxidative Stress: The compound enhances the cellular antioxidant defense systems, thereby mitigating the damaging effects of reactive oxygen species (ROS) that are often elevated in neurological diseases.[1][4]

-

Protection of Mitochondrial Function: NBP helps to preserve mitochondrial integrity and function, which is crucial for neuronal survival and function.[5][6]

-

Inhibition of Apoptosis and Regulation of Autophagy: NBP can prevent programmed cell death (apoptosis) and modulate autophagy, a cellular recycling process, to promote cell survival.[1][7]

These mechanisms are interconnected and often synergistic, contributing to the overall neuroprotective profile of NBP.

Key Signaling Pathways Modulated by NBP

NBP's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses. NBP has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[3][8]

-

Mechanism: Under conditions of oxidative stress, NBP promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating their transcription.

-

Downstream Effects: This leads to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][9] The enhanced antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage.[3][4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. NBP has been demonstrated to activate this pathway, contributing to its neuroprotective effects.[1]

-

Mechanism: NBP can lead to the phosphorylation and activation of Akt.

-

Downstream Effects: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9. It can also activate the mammalian target of rapamycin (mTOR), which is involved in regulating cell growth and autophagy.[1] By activating this pathway, NBP helps to suppress apoptotic cell death in neurons.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, the activation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines. NBP has been found to inhibit the activation of the NF-κB pathway.[3][6]

-

Mechanism: NBP can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Downstream Effects: By stabilizing IκBα, NBP prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

Quantitative Data on NBP's Biological Activity

The following tables summarize key quantitative data from preclinical studies on NBP.

Table 1: In Vitro Efficacy of NBP

| Cell Line | Assay | Endpoint | NBP Concentration | Result | Reference |

| PC12 | Oxygen-Glucose Deprivation (OGD) | Cell Viability | 10 µM | Significantly reversed OGD-induced cell death | [4] |

| PC12 | OGD | Apoptosis (TUNEL assay) | 10 µM | Reduced the number of apoptotic cells | [4] |

| PC12 | OGD | Caspase-3 Activity | 10 µM | Significantly lower caspase-3 activity | [4] |

| PC12 | OGD | ROS Production | 10 µM | Reduced ROS production from 16.5% to 8.85% | [4] |

| Cortical Neurons | Serum Deprivation | Apoptosis | 10 µM | Attenuated neuronal apoptosis | [10] |

Table 2: In Vivo Efficacy of NBP in Animal Models

| Animal Model | Condition | NBP Dosage | Outcome | Reference |

| Mice | Traumatic Brain Injury (TBI) | 100 mg/kg | Significantly ameliorated neurological deficits and brain water content | [8] |

| Rats | Ischemic Stroke (I/R) | 9 mg/kg | Profoundly decreased neurological scores and reduced cerebral infarct areas | [11] |

| Mice | Focal Cerebral Ischemia | 100 mg/kg | Reduced infarct formation and caspase-3 and -9 activation | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of NBP.

In Vitro Model of Ischemic Stroke (Oxygen-Glucose Deprivation)

This protocol is a standard method for inducing ischemia-like conditions in cultured cells.

-

Cell Culture: PC12 neuronal cells are cultured in standard medium.

-

NBP Pretreatment: Cells are pretreated for 24 hours with NBP at a concentration of 10 µmol/L.[4]

-

OGD Induction: The culture medium is replaced with glucose-free medium, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for 8 hours.[4]

-

Reoxygenation: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator.

-

Analysis: Cell viability, apoptosis, ROS production, and mitochondrial function are then assessed using various assays.[4]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, p-Akt, NF-κB) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method for measuring intracellular ROS levels.

-

Cell Preparation: Cells are cultured and treated with NBP and/or an oxidative stressor.

-

Probe Incubation: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.[4]

-

Data Analysis: The change in fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

3-n-butylphthalide (NBP) is a multi-target drug that exerts its neuroprotective effects through a complex interplay of anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways such as Nrf2-ARE, PI3K/Akt, and NF-κB highlights its potential as a therapeutic agent for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of NBP and to develop novel neuroprotective strategies. Further research is warranted to fully understand the intricate molecular interactions of NBP and to translate the promising preclinical findings into broader clinical applications.

References

- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 4. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Butylphthalide Inhibits Autophagy and Promotes Multiterritory Perforator Flap Survival [frontiersin.org]

- 8. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBP Relieves Cardiac Injury and Reduce Oxidative Stress and Cell Apoptosis in Heart Failure Mice by Activating Nrf2/HO-1/Ca2+-SERCA2a Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methoxyphthalide from 3-Methoxyphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxyphthalide, a valuable building block in medicinal chemistry and materials science, starting from 3-methoxyphthalic acid. The most effective and commonly employed strategy involves a two-step process: the dehydration of 3-methoxyphthalic acid to its corresponding anhydride, followed by the selective reduction of the anhydride to the desired this compound. This guide provides a comprehensive overview of the experimental protocols for each step, supported by quantitative data and a visual representation of the synthetic pathway.

I. Synthetic Strategy Overview

The conversion of 3-methoxyphthalic acid to this compound is efficiently achieved through the formation of an intermediate, 3-methoxyphthalic anhydride. This anhydride is then selectively reduced at one of the carbonyl groups to yield the target lactone, this compound. This two-step approach is generally preferred due to the difficulty of selectively reducing only one of the two carboxylic acid groups in the starting material in a single step.

Below is a workflow diagram illustrating the key transformations in this synthesis.

Caption: Synthetic workflow from 3-methoxyphthalic acid to this compound.

II. Experimental Protocols

This section provides detailed experimental procedures for the two key stages of the synthesis.

Step 1: Synthesis of 3-Methoxyphthalic Anhydride from 3-Methoxyphthalic Acid

The formation of 3-methoxyphthalic anhydride is typically achieved by heating 3-methoxyphthalic acid with a dehydrating agent, such as acetic anhydride. This method is analogous to the preparation of other phthalic anhydrides and generally proceeds with high efficiency. A procedure adapted from the synthesis of 3-nitrophthalic anhydride provides a reliable method.[1]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxyphthalic acid (1 mole equivalent) and acetic anhydride (2 mole equivalents).

-

Heat the mixture to a gentle boil with stirring. Continue heating until the 3-methoxyphthalic acid is completely dissolved, and then for an additional 10-15 minutes.

-

Pour the hot reaction mixture into a crystallization dish and allow it to cool to room temperature.

-

Once cooled, grind the resulting crystalline mass in a mortar and pestle.

-

Wash the crystals with a suitable solvent, such as alcohol-free diethyl ether, and filter by suction.

-

Dry the resulting 3-methoxyphthalic anhydride in an oven at approximately 105°C to a constant weight.

Based on analogous preparations of substituted phthalic anhydrides, this method is expected to yield the product in high purity and yield. For instance, the synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid using this method reports yields in the range of 88-93%.[1]

Step 2: Selective Reduction of 3-Methoxyphthalic Anhydride to this compound

The selective reduction of one of the two carbonyl groups of the anhydride is the critical step in this synthesis. Catalytic hydrogenation has proven to be an effective method for this transformation for phthalic anhydride and its derivatives.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of phthalic anhydrides.

-

Charge a high-pressure autoclave with 3-methoxyphthalic anhydride, a suitable solvent (e.g., γ-butyrolactone or the molten product itself), and a hydrogenation catalyst.

-

Seal the autoclave and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Maintain the reaction under these conditions for the designated time, monitoring the reaction progress by techniques such as TLC or GC if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the crude this compound from the filtrate by distillation or recrystallization.

III. Quantitative Data

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1. Anhydride Formation | 3-Methoxyphthalic Acid | Acetic Anhydride | None | Reflux | Atmospheric | ~0.5 | 88-93 (estimated) |

| 2. Selective Reduction | 3-Methoxyphthalic Anhydride | H₂, Ni/Al₂O₃ or other supported metal catalysts | γ-Butyrolactone | 120-200 | 1-6 | 1-2 | >90 (typical) |

IV. Reaction Pathway

The chemical transformation from 3-methoxyphthalic acid to this compound is depicted in the following reaction scheme diagram.

Caption: Reaction scheme for the synthesis of this compound.

V. Conclusion

The synthesis of this compound from 3-methoxyphthalic acid is most effectively carried out in a two-step sequence involving the formation of 3-methoxyphthalic anhydride followed by its selective reduction. The dehydration step using acetic anhydride is a high-yielding and straightforward procedure. For the selective reduction of the anhydride, catalytic hydrogenation stands out as a robust and efficient method, offering high selectivity and yields for the desired phthalide. This guide provides the necessary experimental framework for researchers and professionals to successfully synthesize this important chemical intermediate. Further optimization of the reduction conditions for the specific 3-methoxy-substituted substrate may be beneficial to maximize yield and purity.

References

Physicochemical Characteristics of Substituted Phthalides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted phthalides, a class of compounds with significant and diverse biological activities.[1][2] Understanding these properties is crucial for researchers in medicinal chemistry, pharmacology, and drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, as well as to design and synthesize new derivatives with enhanced therapeutic potential.

Core Physicochemical Properties

The biological activity and pharmacokinetic profile of substituted phthalides are intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity, melting and boiling points, and acidity/basicity (pKa) govern how these compounds behave in biological systems.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability. Phthalides, being largely hydrophobic, generally exhibit low water solubility. The solubility can be significantly influenced by the nature and position of substituents on the phthalide ring. For instance, the introduction of polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups can enhance aqueous solubility.

Table 1: Solubility of Selected Substituted Phthalides

| Compound | Solvent | Solubility | Reference |

| Phthalide | Water | Slightly soluble | [3] |

| 3-n-Butylphthalide (NBP) | Water | Almost insoluble; 199.1 mg/L @ 25 °C (est) | [4][5] |

| Ethanol | Soluble | [4] | |

| Oils | Soluble | [4] | |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [6] | |

| DMSO | ~30 mg/mL | [6] | |

| Dimethyl formamide (DMF) | ~30 mg/mL | [6] | |

| (Z)-Ligustilide | Water | 125.7 mg/L @ 25 °C (est) | |

| Ethanol | Miscible | [7] | |

| DMSO | 1 mg/mL | [7] | |

| DMF | 1 mg/mL | [7] | |

| Senkyunolide A | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

| DMSO | ≥ 90 mg/mL; 5 mg/mL | [4] | |

| Ethanol | 30 mg/mL | [4] | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [5] | |

| Neocnidilide | Water | 0.29 g/L (est) | [8] |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.[9] Phthalides generally possess a lipophilic character, which can be modulated by substituents.

Table 2: Lipophilicity (LogP) of Selected Substituted Phthalides

| Compound | LogP | Method | Reference |

| Phthalide | 0.99 | ALOGPS | [9] |

| 3-n-Butylphthalide (NBP) | 2.80 | - | [10] |

| (Z)-Ligustilide | 1.710 (est) | - | [11] |

| 3-Phenylphthalide | 2.6 | XLogP3 3.0 | [12] |

| Neocnidilide | 3.28 | ALOGPS | [8] |

Melting and Boiling Points

The melting and boiling points of substituted phthalides are influenced by their molecular weight, symmetry, and the nature of intermolecular forces.

Table 3: Melting and Boiling Points of Selected Substituted Phthalides

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

| Phthalide | 71 - 74 | 290 | [3] |

| 3-n-Butylphthalide (NBP) | - | 177-178 @ 15 mmHg | [10] |

| (Z)-Ligustilide | - | 377.8 | [13] |

| 3-Phenylphthalide | 115-117 | - | [12] |

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH.[7] The lactone ring of the phthalide core is generally stable and does not possess significant acidic or basic properties. However, the introduction of acidic or basic functional groups as substituents will confer ionizable properties to the molecule. For example, phenolic hydroxyl groups or carboxylic acid groups will have characteristic pKa values.

Table 4: pKa of Selected Phthalide-Related and Functional Groups

| Compound/Functional Group | pKa | Notes | Reference |

| Phenol | ~10 | For comparison of phenolic phthalides | [14] |

| Carboxylic Acid (general) | ~4-5 | For comparison of carboxylated phthalides | [14] |

| 3,4-Dihydroxybenzaldehyde | 7.46 (Strongest Acidic) | A related phenolic compound | [15] |

Spectral Properties